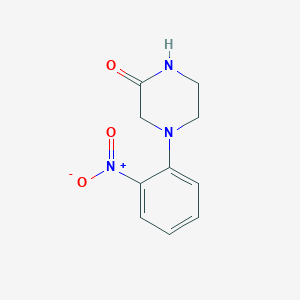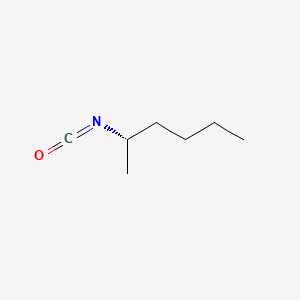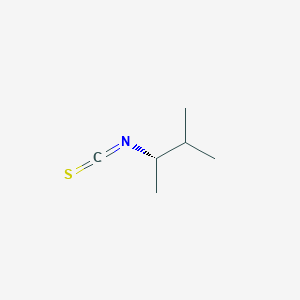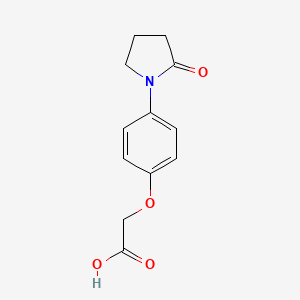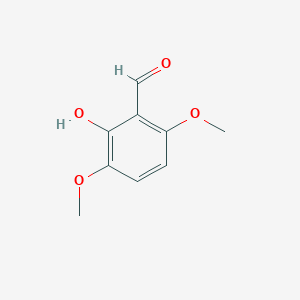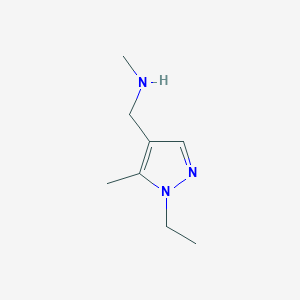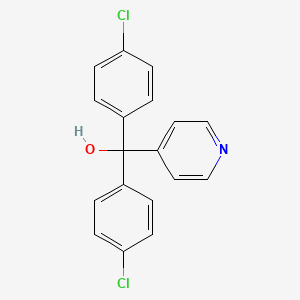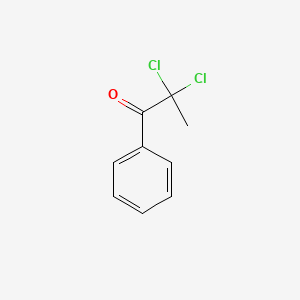![molecular formula C9H8ClNO2 B1609644 1-[p-Chlorophenyl]-1,2-propanedione-2-oxime CAS No. 56472-72-1](/img/structure/B1609644.png)
1-[p-Chlorophenyl]-1,2-propanedione-2-oxime
Overview
Description
1-[p-Chlorophenyl]-1,2-propanedione-2-oxime, also known as p-chlorophenylacetone oxime, is an organic compound used in a variety of scientific research applications. It is a colorless solid with a molecular formula of C7H7ClNO. It is a derivative of acetone with a chlorine atom attached to the phenyl group and an oxime group attached to the carbonyl group. It is used in a variety of applications, including synthesis, scientific research, and biochemical and physiological studies.
Scientific Research Applications
Synthesis and Pharmacological Screening
A study led by Kochhar and Williams (1965) discusses the synthesis of oximino-esters of 1-phenyl-1,2-propanedione-2-oxime among other compounds, which were prepared for pharmacological screening. These compounds exhibited ataractic (tranquilizing) activity, with certain analogs showing significant effectiveness as tranquilizers. This highlights the compound's potential application in developing therapeutic agents aimed at managing anxiety or related conditions (M. Kochhar & B. B. Williams, 1965).
Enantioselective Catalysis
Toukoniitty et al. (2000) investigated the effects of oxygen and the catalyst reduction temperature in the enantioselective hydrogenation of 1-phenyl-1,2-propanedione. Their findings underscore the importance of controlling these parameters to achieve high enantiomeric excesses of the hydrogenation product. This research points to the compound's utility in asymmetric synthesis, a key area in the production of enantiomerically pure pharmaceuticals (E. Toukoniitty et al., 2000).
Coordination Chemistry
In coordination chemistry, the structural study of N(4)-substituted thiosemicarbazone prepared from 1-phenyl-1,2-propanedione-2-oxime by Bermejo et al. (2001) explores the compound's ability to form complex structures with nickel(II), revealing insights into its coordination behavior. Such studies are crucial for the development of metal-organic frameworks (MOFs) and other coordination compounds with potential applications in catalysis, separation, and storage (E. Bermejo et al., 2001).
Chemical Sensing and Extraction
Izquierdo et al. (1991) focused on the solvent extraction properties of 1-phenyl-1,2-propanedione-2-oxime and its metal complexes, shedding light on its potential use in analytical chemistry, particularly in the extraction and pre-concentration of metal ions from various matrices. Such applications are vital for environmental monitoring and the purification of chemical substances (A. Izquierdo et al., 1991).
Analytical Applications
The work by Reddy et al. (2003) introduced 1-phenyl-1,2-propanedione-2-oxime thiosemicarbazone as a new reagent for the spectrophotometric determination of copper(II) and nickel(II), demonstrating its utility in the analytical quantification of these metals in edible oils and seeds. This contributes significantly to the field of food safety and quality control, offering a reliable method for detecting trace metals in food products (K. Reddy et al., 2003).
properties
IUPAC Name |
(2E)-1-(4-chlorophenyl)-2-hydroxyiminopropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c1-6(11-13)9(12)7-2-4-8(10)5-3-7/h2-5,13H,1H3/b11-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDUXQIKSLKHFR-IZZDOVSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30430614 | |
| Record name | T5503425 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30430614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[p-Chlorophenyl]-1,2-propanedione-2-oxime | |
CAS RN |
56472-72-1 | |
| Record name | NSC117776 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117776 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | T5503425 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30430614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1609561.png)


